molecular formula C26H40O10 B12401477 Andrographiside

Andrographiside

Cat. No.: B12401477
M. Wt: 512.6 g/mol
InChI Key: VUEPOIYXKZTLMD-ANZZXSATSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of andrographiside typically involves the extraction from the leaves of Andrographis paniculata. The process includes drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Andrographis paniculata and the use of advanced extraction techniques such as supercritical fluid extraction. This method is preferred due to its efficiency and ability to produce high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Andrographiside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Andrographiside has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its role in modulating immune responses and cellular signaling pathways.

    Medicine: Investigated for its potential in treating inflammatory diseases, infections, and liver disorders.

    Industry: Utilized in the development of herbal supplements and pharmaceuticals.

Mechanism of Action

Andrographiside exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Andrographiside is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antibacterial, and hepatoprotective properties makes it a versatile compound in medicinal research .

Properties

Molecular Formula

C26H40O10

Molecular Weight

512.6 g/mol

IUPAC Name

(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

VUEPOIYXKZTLMD-ANZZXSATSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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